

# Spectroscopic Profile of 3-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-3-(2-nitrophenyl)propanoic acid

Cat. No.: B1221991

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## Introduction

**3-Amino-3-(2-nitrophenyl)propanoic acid**, a derivative of  $\beta$ -alanine, holds interest within chemical research and drug development due to its structural motifs. The presence of an amino acid backbone, a nitroaromatic ring, and a carboxylic acid functionality makes it a versatile building block. This technical guide provides a summary of the available spectroscopic data and outlines the standard experimental protocols for the characterization of this compound. While specific quantitative spectral data for **3-Amino-3-(2-nitrophenyl)propanoic acid** (CAS: 5678-48-8; Molecular Formula:  $C_9H_{10}N_2O_4$ ) is not readily available in public databases, this guide presents the expected spectral characteristics and the methodologies for their acquisition.

## Data Presentation

Comprehensive, experimentally verified spectroscopic data for **3-Amino-3-(2-nitrophenyl)propanoic acid** is not available in the public domain at the time of this writing. The following tables are placeholders structured for the presentation of such data once it becomes available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			
Data not available			
Data not available			
Data not available			
Data not available			

<sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
Data not available		
Data not available		
Data not available		
Data not available		
Data not available		

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Ion Assignment
Data not available		
Data not available		
Data not available		

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as **3-Amino-3-(2-nitrophenyl)propanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve 5-10 mg of **3-Amino-3-(2-nitrophenyl)propanoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CD<sub>3</sub>OD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH<sub>2</sub> and -COOH).

- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference to the residual solvent signal.

#### $^1\text{H}$ NMR Acquisition:

- Tune and shim the probe to the sample.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.

#### $^{13}\text{C}$ NMR Acquisition:

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data processing is similar to that for  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **3-Amino-3-(2-nitrophenyl)propanoic acid** powder directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$ .
- The spectrum is usually recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

#### Sample Preparation:

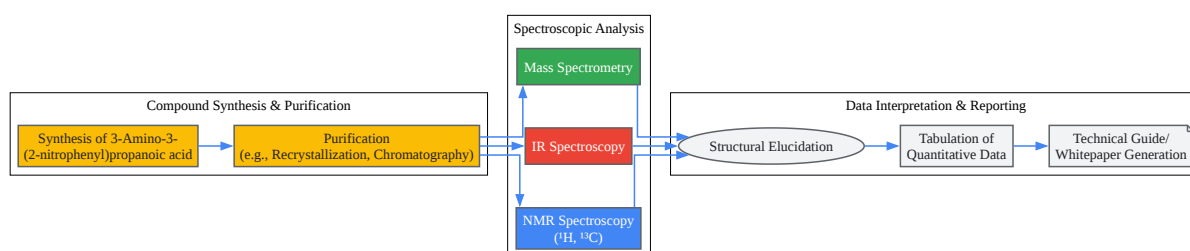
- Prepare a dilute solution of **3-Amino-3-(2-nitrophenyl)propanoic acid** (typically in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

#### Data Acquisition (ESI-MS):

- Infuse the sample solution directly into the ESI source at a constant flow rate.
- Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode would detect the protonated molecule  $[\text{M}+\text{H}]^+$ , while negative ion mode would detect the deprotonated molecule  $[\text{M}-\text{H}]^-$ .
- Typical ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) should be optimized for the analyte.

- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

## Mandatory Visualization



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

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